![molecular formula C11H14BrClN4O2 B2822033 8-bromo-7-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887883-10-5](/img/structure/B2822033.png)
8-bromo-7-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as BRD0705, is a small molecule inhibitor that has been used in scientific research to explore its potential therapeutic applications. This compound has been found to have a promising mechanism of action that targets specific pathways in the body, making it a potential candidate for further development.
Aplicaciones Científicas De Investigación
Unusual Reactions and Synthesis Techniques
Research has explored unusual reactions of purine derivatives, demonstrating the complexity and versatility of these compounds in organic synthesis. For instance, Khaliullin et al. (2020) reported on the unexpected products of reactions involving 8-bromo-substituted purine diones, highlighting the intricacies of nucleophilic substitution reactions in the synthesis of novel purine compounds Khaliullin & Shabalina, 2020.
Advanced Synthesis of Fused Purines
Further advancing the synthesis of purine derivatives, Ueda et al. (1998) described a facile synthesis method for creating fused purines from 8-aminotheophylline, showcasing a strategy for constructing complex purine-based structures Ueda, Oh, Nagai, & Sakakibara, 1998.
Characterization and Impurity Analysis
Desai et al. (2011) utilized high-performance liquid chromatography to separate and characterize impurities in 8-chlorotheophylline, a process critical for ensuring the purity and efficacy of purine-based pharmaceuticals Desai, Patel, & Gabhe, 2011.
Propiedades
IUPAC Name |
8-bromo-7-(3-chloro-2-methylpropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN4O2/c1-6(4-13)5-17-7-8(14-10(17)12)15(2)11(19)16(3)9(7)18/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKZNAREVSBDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.